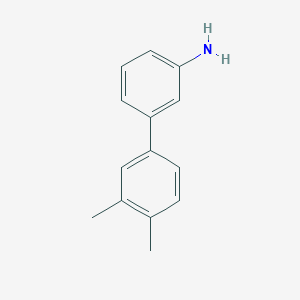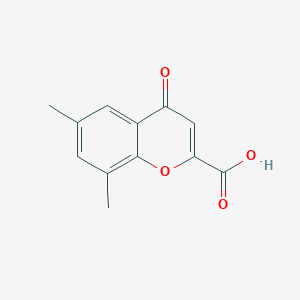![molecular formula C13H17N3O5S B1302814 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide CAS No. 849035-88-7](/img/structure/B1302814.png)
1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide
Vue d'ensemble
Description
1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C13H17N3O5S and its molecular weight is 327.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antituberculosis Agents
A study developed novel tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives, demonstrating significant activity against Mycobacterium tuberculosis, highlighting the potential of similar sulfonamide compounds in tuberculosis treatment (Ganesh Samala et al., 2014).
Anticancer Agents
Research on propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole framework has shown promising anticancer activities, suggesting that analogous compounds could be explored for their anticancer potentials (A. Rehman et al., 2018).
Enzyme Inhibition
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized, showing potent anti-acetylcholinesterase activity. This underscores the therapeutic potential of piperidine derivatives in neurodegenerative diseases (H. Sugimoto et al., 1990).
Synthesis Methodologies
The synthesis of new diarylsulphides and diarylsulphones containing a quinazol-4-one moiety presented innovative methods for creating compounds with potential biological activities, illustrating the synthetic versatility of sulfone and sulfoxide compounds in medicinal chemistry (M. A. Abbady et al., 2007).
DNA Interaction and Anti-Angiogenic Activities
Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were found to efficiently block the formation of blood vessels in vivo and exhibit DNA cleavage activities, indicating their potential as anticancer agents through both anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).
Mécanisme D'action
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain proteases, which are enzymes that break down proteins. The interaction between this compound and these proteases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in inflammatory responses, thereby reducing inflammation in certain cell types . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. This inhibition can lead to changes in gene expression, as the downstream effects of enzyme activity are disrupted . Furthermore, this compound can modulate signaling pathways by interacting with key signaling proteins, leading to altered cellular responses .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. Studies have shown that this compound remains stable under certain conditions, but may degrade under others, leading to reduced activity . Long-term effects on cellular function have also been observed, with prolonged exposure resulting in sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as reducing inflammation or modulating metabolic pathways. At high doses, toxic or adverse effects may be observed, including cellular damage and altered physiological functions . Threshold effects have been identified, indicating specific dosage ranges where the compound is most effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it has been shown to inhibit enzymes involved in the breakdown of certain metabolites, leading to altered metabolic flux and changes in metabolite levels . These interactions can have significant effects on overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in certain compartments, influencing its localization and activity . The distribution of this compound within tissues can also affect its overall effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its activity and interactions with other biomolecules . For example, localization to the nucleus may allow this compound to directly affect gene expression by interacting with transcription factors .
Propriétés
IUPAC Name |
1-(4-methylsulfonyl-2-nitrophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S/c1-22(20,21)10-2-3-11(12(8-10)16(18)19)15-6-4-9(5-7-15)13(14)17/h2-3,8-9H,4-7H2,1H3,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSMYCRTQCRCJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375534 | |
| Record name | 1-[4-(Methanesulfonyl)-2-nitrophenyl]piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849035-88-7 | |
| Record name | 1-[4-(Methanesulfonyl)-2-nitrophenyl]piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


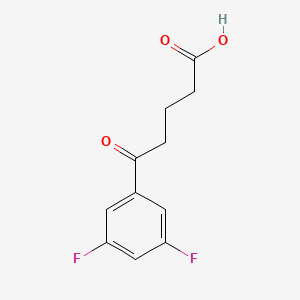


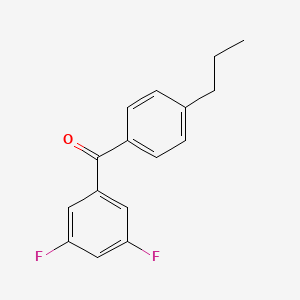
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-phenyl-propylamine](/img/structure/B1302741.png)

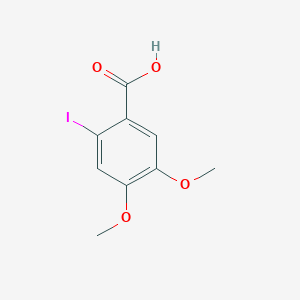
![2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302746.png)
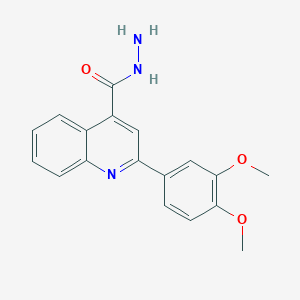

![1-[4-(Dimethylamino)phenyl]-2-thiourea](/img/structure/B1302753.png)
![N-[3-(dimethylamino)propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B1302754.png)
